(z)-Oct-4-ene-1,8-diol

Description

Significance of Aliphatic Unsaturated Diols as Synthetic Intermediates

Aliphatic unsaturated diols are highly valued as bifunctional monomers and synthetic intermediates. Their two hydroxyl groups can react to form ethers and esters, while the carbon-carbon double bond provides a site for further chemical transformations, such as addition reactions or polymerization. wikipedia.orgresearchgate.netacs.org This dual reactivity makes them essential building blocks for producing a wide array of polymers, most notably polyesters and polyurethanes. wikipedia.orgacs.orgmdpi.comoup.com

The properties of the resulting polymers, such as flexibility, degradation rate, and mechanical strength, can be precisely controlled by selecting diols of varying chain lengths and degrees of unsaturation. researchgate.netacs.org For instance, the incorporation of unsaturated diols like 1,8-octanediol (B150283) into polyester (B1180765) chains creates materials with specific thermal properties and functionalities. researchgate.netacs.org These biodegradable unsaturated polyesters are crucial in the development of advanced materials for tissue scaffolds and drug delivery vehicles. acs.org Furthermore, long-chain diols derived from renewable resources like fatty acids are central to the advancement of a bio-based chemical industry, offering sustainable alternatives to petroleum-derived products. mdpi.comrsc.orgscispace.com

Overview of the (Z)-Oct-4-ene-1,8-diol Framework within Chemical Synthesis

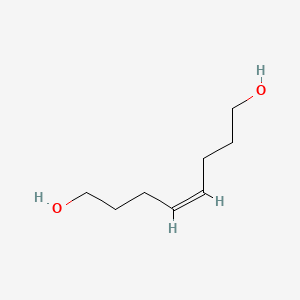

This compound is a specific long-chain unsaturated diol with an eight-carbon chain, a cis (Z) configured double bond between the fourth and fifth carbon atoms, and hydroxyl groups at each end (positions 1 and 8). nih.govchembk.com The IUPAC name for this compound is this compound, and it is also known by synonyms such as (Z)-4-Octene-1,8-diol and cis-4-octene-1,8-diol. nih.govchemspider.comlookchem.com

The structure of this compound makes it a particularly useful synthetic precursor. The terminal hydroxyl groups are readily available for esterification or etherification reactions, while the internal cis-alkene can be targeted for various transformations, including epoxidation, dihydroxylation, or cleavage. This defined stereochemistry and functionality allow for the construction of complex molecular architectures with a high degree of control. It serves as a starting material for the synthesis of a variety of downstream products, including:

cis-4-octene-1,8-dioic acid lookchem.com

(Z)-8-benzyloxyoct-4-en-1-ol lookchem.com

(Z)-1,8-bis(4-methylbenzenesulfonyl)oct-4-ene lookchem.com

(Z)-N-(4-methylbenzenesulfonyl)-2,3,4,7,8,9-hexahydroazonine lookchem.com

Below is a table detailing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | nih.govchembk.com |

| Molecular Weight | 144.21 g/mol | nih.gov |

| CAS Number | 62422-45-1 | chembk.com |

| IUPAC Name | This compound | nih.gov |

| Topological Polar Surface Area | 40.5 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

This data is computationally generated and sourced from PubChem. nih.gov

Evolution of Research Trajectories for Unsaturated Diols

Research into unsaturated diols has evolved significantly, driven by the dual goals of accessing novel molecular structures and developing more sustainable synthetic methods. Initially, synthetic routes relied heavily on traditional organic chemistry transformations. However, modern research has increasingly shifted towards green chemistry and biotechnology.

A major area of advancement is the synthesis of long-chain diols from renewable feedstocks. rsc.org Researchers have developed methods to produce these compounds from fatty acids using techniques like olefin metathesis followed by ester hydrogenation. rsc.org This approach provides a direct pathway from bio-based materials to valuable chemical intermediates. rsc.org

Furthermore, biocatalysis has emerged as a powerful tool for producing unsaturated diols with high selectivity. scispace.com Enzymatic cascades, utilizing enzymes such as diol synthases and fatty acid hydratases, can convert unsaturated fatty acids into diols under mild conditions. scispace.com The use of whole-cell biocatalysts and engineered microorganisms is also being explored to create efficient and sustainable production platforms for medium- to long-chain α,ω-diols. mdpi.com Concurrently, research continues into novel catalytic systems, including those based on earth-abundant metals like iron, to facilitate the synthesis of complex molecules from unsaturated diol precursors, such as the formation of pyrroles from 2-butene-1,4-diol. rug.nl This focus on sustainability, enzymatic synthesis, and advanced catalysis reflects the broader trends shaping the future of chemical manufacturing. mdpi.commdpi.com

Properties

IUPAC Name |

(Z)-oct-4-ene-1,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8-10/h1-2,9-10H,3-8H2/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOOKKJSFZYCSH-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=CCCCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=C\CCCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Z Oct 4 Ene 1,8 Diol

Chemo-Selective Synthetic Routes to (Z)-Oct-4-ene-1,8-diol

The selective synthesis of this compound requires methodologies that can precisely control the geometry of the carbon-carbon double bond while being compatible with the hydroxyl functional groups.

Stereoselective Olefin Metathesis Approaches to Unsaturated Diols

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. nih.gov Z-selective cross-metathesis, in particular, offers a direct route to (Z)-alkenes. rsc.orgu-tokyo.ac.jpnih.govillinois.edu This can be achieved using specialized molybdenum or ruthenium-based catalysts that favor the formation of the thermodynamically less stable Z-isomer. researchgate.netdocumentsdelivered.com

A plausible synthetic approach to this compound via this method would involve the cross-metathesis of two smaller olefinic fragments. For instance, the reaction of a protected but-2-ene-1,4-diol derivative with an appropriate coupling partner in the presence of a Z-selective catalyst could yield the desired carbon skeleton with the correct stereochemistry. Subsequent deprotection of the hydroxyl groups would then afford the target molecule. The use of protecting groups is crucial to prevent interference from the acidic protons of the hydroxyl groups with the metathesis catalyst.

A tandem Z-selective cross-metathesis followed by a dihydroxylation reaction, catalyzed by a single ruthenium complex, has been developed for the synthesis of anti-1,2-diols, showcasing the potential of metathesis in complex diol synthesis. nih.gov

| Catalyst Type | Typical Substrates | Z:E Selectivity | Yield (%) |

| Molybdenum Imido Alkylidene | Terminal enol ethers, Allylic amides | >98:2 | 51-97 researchgate.net |

| Ruthenium-based catalysts | Allylic-substituted olefins | >95:5 | up to 88 rsc.org |

Alkyne Hydroboration-Oxidation Strategies

Hydroboration-oxidation of alkynes is a classic method for the synthesis of carbonyl compounds, which can then be reduced to alcohols. khanacademy.orgyoutube.com This strategy can be adapted for the synthesis of unsaturated diols. A potential route to this compound could start from octa-1,7-diyne.

The synthesis would involve a two-step process:

Partial Reduction: The internal alkyne can be selectively reduced to a (Z)-alkene using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). youtube.com

Hydroboration-Oxidation: The resulting (Z)-oct-4-ene-1,7-diyne would then undergo hydroboration of the terminal triple bonds, followed by oxidation, to yield the 1,8-diol. The use of a bulky hydroborating agent, such as disiamylborane (B86530) or 9-BBN, would be necessary to ensure selective hydroboration of the terminal alkynes over the internal alkene.

Alternatively, a regio- and stereoselective nickel-catalyzed 1,4-hydroboration of 1,3-dienes can produce stereodefined (Z)-allylboron reagents, which can be oxidized to provide allylic alcohols. nih.gov

Reductive Transformations of Polyfunctional Precursors

The most direct reductive transformation to form a (Z)-alkene is the partial hydrogenation of an alkyne. A suitable precursor for this compound would be oct-4-yne-1,8-diol. This precursor could be synthesized through various methods, including the coupling of smaller propargyl alcohol derivatives.

The stereoselective reduction of the internal alkyne to a (Z)-alkene can be achieved with high fidelity using Lindlar's catalyst. youtube.com This method is well-established for its ability to produce cis-alkenes from alkynes without over-reduction to the corresponding alkane. The reaction is typically carried out under an atmosphere of hydrogen gas.

| Reducing Agent | Substrate | Product Stereochemistry |

| H₂, Lindlar's Catalyst | Internal Alkyne | Z-Alkenes youtube.com |

| Sodium in Liquid Ammonia | Internal Alkyne | E-Alkenes youtube.com |

Multi-Step Linear and Convergent Synthesis Strategies

Both linear and convergent strategies can be devised for the synthesis of this compound, leveraging the reactions described above.

Linear Synthesis: A linear approach could start from a simple C4 building block, such as 1,4-butanediol. This could be converted to a protected 4-bromobut-1-ene. Two molecules of this intermediate could then be coupled using a suitable organometallic reagent to form the C8 backbone. Isomerization and functional group manipulation would be required to install the (Z)-double bond in the correct position and reveal the terminal hydroxyl groups.

Convergent Synthesis: A convergent strategy offers the advantage of building up complex molecules more efficiently. In this approach, two smaller fragments are synthesized independently and then joined together in a key coupling step. For this compound, a possible convergent route would involve:

Synthesis of a protected 4-halobut-1-ol.

Synthesis of a suitable four-carbon organometallic reagent with a terminal protected alcohol.

A coupling reaction, such as a Suzuki or Negishi coupling, between these two fragments to form the C8 chain with the desired (Z)-alkene geometry already in place or installed in a subsequent step.

Final deprotection of the hydroxyl groups.

Enantioselective and Diastereoselective Synthetic Pathways to Chiral Analogues

The synthesis of chiral analogues of this compound requires the introduction of stereocenters in a controlled manner.

Asymmetric Catalysis in Diol Synthesis

Asymmetric catalysis provides a powerful means to generate chiral molecules with high enantiomeric excess. Several catalytic asymmetric reactions can be envisioned for the synthesis of chiral analogues of this compound.

The Sharpless Asymmetric Epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. wikipedia.orgresearchgate.netchempedia.info A chiral analogue of this compound could be synthesized starting from a smaller chiral allylic alcohol, which is then elaborated using the methods described in section 2.1. For example, a chiral epoxy alcohol can be opened stereoselectively to a diol, and subsequent chain extension and functional group manipulations can lead to the desired chiral unsaturated diol. researchgate.net

The Sharpless Asymmetric Dihydroxylation allows for the conversion of alkenes into chiral diols with high enantioselectivity. youtube.com While this would install a 1,2-diol, the principles of asymmetric catalysis can be applied to other transformations to create the desired 1,8-diol with stereocenters at other positions.

Recent advances have also led to the development of stereoconvergent and enantioselective methods for synthesizing Z-homoallylic alcohols from Z/E-mixed 1,3-dienes and aldehydes via nickel-catalyzed reductive coupling. nih.gov Such a method could be adapted to produce chiral building blocks for the synthesis of chiral analogues of this compound.

| Asymmetric Reaction | Catalyst System | Typical Substrate | Product | Enantiomeric Excess (ee) |

| Sharpless Epoxidation | Ti(OiPr)₄, DET, TBHP | Allylic Alcohol | Chiral Epoxy Alcohol | >90% researchgate.net |

| Sharpless Dihydroxylation | OsO₄, Chiral Ligand, NMO | Alkene | Chiral 1,2-Diol | High |

| Ni-Catalyzed Reductive Coupling | Ni catalyst, Chiral NHC ligand | 1,3-Diene, Aldehyde | Chiral Z-Homoallylic Alcohol | High nih.gov |

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes naturally occurring, enantiomerically pure compounds as starting materials to impart chirality into a target molecule. This approach is a powerful strategy for the asymmetric synthesis of complex molecules by leveraging the existing stereocenters of the starting material. nih.gov While a direct synthesis of this compound from a chiral pool starting material is not extensively documented, established principles allow for the design of plausible synthetic routes.

For instance, a conceivable approach could begin with a C4 or C6 chiral building block derived from carbohydrates or amino acids. A representative, albeit hypothetical, pathway could start from a derivative of tartaric acid or glutamic acid. The synthesis would involve a series of transformations, including chain elongation (e.g., through Wittig reactions or Grignard additions) and functional group manipulations, to construct the eight-carbon backbone. The key (Z)-alkene geometry would typically be introduced via a stereoselective reduction of an alkyne precursor, such as the hydrogenation of an octyne-diol derivative using Lindlar's catalyst.

Table 1: Hypothetical Chiral Pool Synthesis Steps

| Step | Starting Material Class | Key Transformation | Reagents/Conditions | Objective |

|---|---|---|---|---|

| 1 | Chiral C4 Diacid (e.g., Tartaric Acid deriv.) | Reduction & Protection | 1. BH₃·THF 2. Acetonide protection | Formation of a protected chiral C4 dialcohol. |

| 2 | Protected C4 Dialcohol | Oxidation & Wittig Reaction | 1. PCC or Swern Oxidation 2. Ph₃P=CH(CH₂)₂OTBS | Chain elongation to a C8 backbone. |

| 3 | C8 Alkene Precursor | Introduction of Alkyne | Series of steps including functional group interconversion and coupling. | Formation of a chiral octyne-diol precursor. |

| 4 | Chiral Octyne-diol Precursor | Stereoselective Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, quinoline) | Formation of the (Z)-alkene moiety. |

| 5 | Protected Chiral Diol | Deprotection | Acidic hydrolysis | Yielding the final chiral this compound derivative. |

This strategy ensures that the chirality inherent in the starting material is transferred through the synthetic sequence to the final product, providing access to enantiomerically enriched forms of the target diol.

Substrate-Controlled Stereochemical Induction

In substrate-controlled synthesis, a pre-existing stereocenter within the molecule directs the stereochemical outcome of a subsequent reaction. nih.gov This internal control is a cornerstone of asymmetric synthesis, often obviating the need for external chiral auxiliaries or catalysts. For a molecule like this compound, this approach would typically involve a precursor that is already chiral.

A common example of this strategy is the directed dihydroxylation of an allylic or homoallylic alcohol. If a synthetic intermediate to this compound contained a chiral alcohol at one end of the molecule, this hydroxyl group could direct an oxidizing agent to a specific face of the double bond. While this would add new stereocenters rather than create the target diol itself, the principle applies to many bond-forming reactions. For instance, in an epoxidation-ring-opening sequence, an existing stereocenter can influence the facial selectivity of the epoxidation step, and subsequently, the regioselectivity of the nucleophilic ring-opening, thereby controlling the stereochemistry of the resulting diol. nih.gov

Table 2: Substrate-Controlled Reaction Example

| Substrate Type | Reaction | Controlling Feature | Expected Outcome |

|---|---|---|---|

| Chiral homoallylic alcohol | Epoxidation | Existing hydroxyl group directs the epoxidizing agent (e.g., m-CPBA) to the syn face. | Diastereomerically enriched epoxide. |

| Chiral alkene with a bulky protecting group | Hydroboration-Oxidation | Steric hindrance from the protecting group blocks one face of the alkene. | Diastereoselective formation of an alcohol. |

| Acyclic alkene with an existing stereocenter | Asymmetric Dihydroxylation | The inherent facial bias of the substrate can enhance or oppose the selectivity of the chiral catalyst. | High diastereoselectivity (matched case) or lower selectivity (mismatched case). |

Understanding the intrinsic biases of the substrate is crucial for designing synthetic routes that yield the desired diastereomer with high selectivity. nih.gov

Emerging Green Chemistry Methodologies for this compound Production

Green chemistry principles are increasingly influencing the design of synthetic routes, emphasizing the reduction of waste, use of renewable resources, and avoidance of hazardous solvents and reagents.

Solvent-Free Reaction Systems

Conducting reactions without a solvent, or in a solventless medium, offers significant environmental benefits by eliminating solvent waste and simplifying product purification. Such conditions can be applied to several steps in the synthesis of unsaturated diols. For example, non-solvent melt polycondensation reactions have been used to synthesize unsaturated polyesters from diols and dicarboxylic acids. researchgate.net

While a full solvent-free synthesis of this compound is challenging, specific steps could be adapted. For instance, enzymatic catalysis, such as lipase-mediated esterification or polymerization reactions, can often be performed under solvent-free conditions. nih.gov A potential application could be the enzymatic resolution of a racemic precursor to the target diol or the synthesis of a polyester (B1180765) using this compound as a monomer under solvent-free melt conditions. researchgate.netamanote.com

Utilization of Renewable Feedstocks

The production of chemicals from renewable biomass is a central goal of green chemistry. Unsaturated diols and their precursors can potentially be derived from plant oils, which are rich in fatty acids. For example, oleic acid, a C18 fatty acid with a (Z)-double bond, could serve as a starting point. A cross-metathesis reaction between an oleic acid derivative and a short-chain alkene, followed by reduction of the ester functionalities, could theoretically yield this compound.

Another approach involves the use of furan-based platform chemicals derived from lignocellulosic biomass. While leading to heteroaromatic diols, the enzymatic polymerization of these bio-based monomers demonstrates the increasing viability of renewable feedstocks in polymer chemistry. nih.gov The synthesis of aliphatic diols like 1,8-octanediol (B150283) from esters of suberic acid, which can be produced from renewable sources, also provides a potential renewable pathway to the saturated analogue, which could then be modified. wikipedia.org

Catalytic Hydrogenation and Dihydroxylation Advancements

Catalytic Hydrogenation: The most direct route to this compound is the stereoselective semi-hydrogenation of the corresponding alkyne, Oct-4-yne-1,8-diol. The classic method for this transformation is the use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), which reliably produces the (Z)-alkene via syn-addition of hydrogen. researchgate.net

Recent advancements have focused on developing more environmentally friendly and efficient catalysts. These include palladium-phosphorus particles and catalysts based on less precious metals like nickel and iron, which can offer high selectivity under mild conditions. researchgate.netresearchgate.net The hydrogenation of 2-butyne-1,4-diol (B31916) is a well-studied industrial process that provides a model for the selective conversion of alkynediols to alkenediols and ultimately alkanediols. researchgate.net

Table 3: Catalytic Systems for Alkyne Semi-Hydrogenation to (Z)-Alkenes

| Catalyst System | Support/Poison | Typical Conditions | Selectivity for (Z)-Alkene |

|---|---|---|---|

| Lindlar's Catalyst (Pd) | CaCO₃, Pb(OAc)₂, Quinoline | H₂ (1 atm), Room Temp. | High (>95%) |

| Palladium | BaSO₄, Quinoline | H₂ (1 atm), Room Temp. | High |

| Nickel Boride (P-2) | - | H₂ (1 atm), Room Temp. | Good to High |

| Iron Nanoparticles | Various supports | Mild Temp. and Pressure | High, dependent on support |

Dihydroxylation Advancements: Dihydroxylation is the conversion of an alkene to a vicinal diol. wikipedia.org While this reaction would not directly produce this compound from its corresponding alkene, it represents a key transformation for creating chiral polyols from diene precursors. Modern dihydroxylation methods offer high levels of stereocontrol.

The Sharpless Asymmetric Dihydroxylation (AD) is a prominent example, using catalytic amounts of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine) and a stoichiometric co-oxidant. wikipedia.org This method allows for the enantioselective synthesis of syn-diols from prochiral alkenes. For a substrate like 1,7-octadiene, a double dihydroxylation could yield a tetraol with controlled stereochemistry. Other advancements include osmium-free methods and enzymatic systems, such as those employing Rieske dioxygenases, which can perform highly selective dihydroxylations on a range of substrates. scispace.com

Stereochemical Control and Configurational Purity in Z Oct 4 Ene 1,8 Diol Synthesis

Methodologies for Controlling Double Bond Geometry (Z-selectivity)

The synthesis of olefins with a specific geometry, particularly the thermodynamically less stable Z-isomer, requires strategies that kinetically favor its formation. Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, and recent advancements in catalyst design have enabled high Z-selectivity.

Z-selective cross-metathesis is a key strategy for the synthesis of (Z)-oct-4-ene-1,8-diol, which can be envisioned from the self-metathesis of but-3-en-1-ol. This reaction is typically promoted by specific ruthenium or molybdenum-based catalysts that are designed to favor the formation of the Z-isomer. The choice of catalyst is crucial, with sterically demanding ligands on the metal center playing a key role in directing the stereochemical outcome of the reaction. These catalysts steer the reaction pathway through a metallacyclobutane intermediate that preferentially leads to the Z-olefin product. For instance, molybdenum-based catalysts have been shown to be highly effective in promoting Z-selective cross-metathesis reactions, often achieving Z:E ratios exceeding 95:5. rsc.orgnih.gov Similarly, certain ruthenium catalysts have been developed that also provide excellent Z-selectivity. rsc.org

Key factors influencing the Z-selectivity include the catalyst structure, solvent, temperature, and substrate concentration. The reaction is driven by the release of a volatile byproduct, such as ethylene (B1197577) in the case of a self-metathesis of a terminal alkene, which helps to drive the equilibrium towards the desired product.

Table 1: Representative Z-Selective Cross-Metathesis Reactions

| Catalyst | Substrate | Product | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Molybdenum-based Catalyst | Allylic Amides | Z-1,2-disubstituted allylic amides | >98:2 | Up to 97 |

| Ruthenium-based Catalyst | Allylic-substituted olefins | Z-α,β-unsaturated acetals | >95:5 | Up to 88 |

| Molybdenum-based Catalyst | Terminal Enol Ethers | Z-enol ethers | >98:2 | Up to 77 |

Diastereomeric Ratio Determination in Synthetic Products

Once a synthetic route to an oct-4-ene-1,8-diol derivative is established, it is essential to determine the ratio of the Z- and E-diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for this purpose. The chemical shifts of the protons and carbons around the double bond are different for the Z- and E-isomers, allowing for their quantification.

For complex molecules where signals may overlap, advanced NMR techniques such as band-selective pure shift NMR spectroscopy can be employed. rsc.orgnih.gov This method simplifies complex spectra by collapsing multiplets into singlets, which significantly enhances spectral resolution and allows for more accurate integration of signals corresponding to each diastereomer. rsc.orgrsc.org The diastereomeric ratio (d.r.) is determined by comparing the integration values of well-resolved signals unique to each isomer. researchgate.net

Table 2: Example of Diastereomeric Ratio Determination by 1H NMR

| Diastereomer | Diagnostic 1H NMR Signal (ppm) | Integration | Diastereomeric Ratio (%) |

|---|---|---|---|

| Z-isomer | 5.45 (m) | 1.00 | 96 |

| E-isomer | 5.40 (m) | 0.04 | 4 |

Enantiomeric Excess Determination in Chiral Analogs

For chiral analogs of this compound, determining the enantiomeric excess (e.e.) is crucial to assess the success of an asymmetric synthesis. Several methods are available for this purpose.

One common approach involves the use of chiral derivatizing agents (CDAs) to convert the enantiomeric diols into a mixture of diastereomers. These diastereomers can then be distinguished and quantified by NMR spectroscopy. Chiral boron agents, for example, can react with diols to form stable cyclic esters, leading to diastereomeric complexes with distinct NMR signals. nih.gov The difference in the chemical shifts of specific protons in the diastereomeric derivatives allows for the determination of the enantiomeric excess by integrating the corresponding peaks.

Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC). In this method, the enantiomers are separated on a chiral stationary phase, and the relative amounts of each enantiomer are determined by a detector, allowing for a direct measurement of the enantiomeric excess. mdpi.com

Fluorescence-based assays have also been developed for the high-throughput determination of enantiomeric excess in chiral diols. These methods are based on the formation of fluorescent diastereomeric complexes that exhibit different fluorescence intensities, which can be correlated to the enantiomeric composition.

Table 3: Illustrative Data for Enantiomeric Excess Determination using a Chiral Derivatizing Agent and 1H NMR

| Diastereomeric Derivative | Diagnostic 1H NMR Signal (ppm) | Integration | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-diol derivative | 7.85 (d) | 1.00 | 95 |

| (S)-diol derivative | 7.82 (d) | 0.025 |

Derivatives and Analogues of Z Oct 4 Ene 1,8 Diol: Synthetic Pathways and Structural Diversification

Synthesis of Ether and Ester Derivatives from (Z)-Oct-4-ene-1,8-diol

The primary alcohol groups of this compound are readily converted into ether and ester derivatives through well-established synthetic protocols. These reactions allow for the modification of the compound's polarity, solubility, and reactivity, and provide handles for further synthetic transformations.

Etherification: The synthesis of ether derivatives is commonly achieved via the Williamson ether synthesis. wikipedia.orgyoutube.commasterorganicchemistry.com This method involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. The subsequent reaction of the mono- or dialkoxide with an alkyl halide (e.g., methyl iodide, ethyl bromide) proceeds through an SN2 mechanism to yield the corresponding ether. youtube.com By controlling the stoichiometry of the base and alkylating agent, it is possible to selectively synthesize mono- or di-ether products.

Esterification: Ester derivatives are typically prepared by reacting the diol with carboxylic acids, acid chlorides, or anhydrides. Fischer esterification, which involves heating the diol with a carboxylic acid in the presence of an acid catalyst, is a common method for producing esters. Alternatively, for faster and often higher-yielding reactions under milder conditions, acid chlorides or anhydrides can be used in the presence of a base like pyridine (B92270) or triethylamine. These reactions proceed via nucleophilic acyl substitution.

The following table summarizes the synthesis of simple ether and ester derivatives of this compound.

| Derivative Type | Reagents | Product |

| Dimethyl Ether | 1. Sodium Hydride (2 eq.) 2. Methyl Iodide (2 eq.) | (Z)-1,8-dimethoxyoct-4-ene |

| Diethyl Ether | 1. Sodium Hydride (2 eq.) 2. Ethyl Bromide (2 eq.) | (Z)-1,8-diethoxyoct-4-ene |

| Diacetate Ester | Acetic Anhydride, Pyridine | (Z)-oct-4-ene-1,8-diyl diacetate |

| Dibenzoate Ester | Benzoyl Chloride, Pyridine | (Z)-oct-4-ene-1,8-diyl dibenzoate |

Cyclization Reactions and Formation of Cyclic Ethers

The linear C8 backbone of this compound is amenable to intramolecular cyclization to form cyclic ethers, a structural motif present in many natural products. The most direct method for this transformation is the acid-catalyzed cyclodehydration of the diol. nih.govscite.ai In this reaction, protonation of one hydroxyl group converts it into a good leaving group (water). The second hydroxyl group can then act as an intramolecular nucleophile, attacking the carbon atom and displacing the water molecule to form a cyclic ether.

The regioselectivity of this cyclization is dependent on reaction conditions and the relative stability of the resulting ring. While the formation of a seven-membered oxepane (B1206615) ring is a possibility, other reaction pathways, such as intermolecular etherification leading to polymers, can compete, especially at higher concentrations. The presence of the double bond can also influence the reaction, potentially participating in alternative cyclization pathways under strongly acidic conditions. Specialized catalysts, such as heteropoly acids, have been shown to be effective for the cyclodehydration of various 1,n-diols, offering a promising approach for this transformation. nih.govscite.ai

Functionalization at the Double Bond and Hydroxyl Groups

The concurrent presence of a double bond and hydroxyl groups allows for orthogonal or sequential functionalization, leading to polyfunctionalized linear alkanes.

Reactions at the Double Bond:

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). This reaction introduces a reactive three-membered ring into the molecule, which can be opened by various nucleophiles to install new functional groups with specific stereochemistry.

Dihydroxylation: The alkene can undergo dihydroxylation to form a tetrol. Syn-dihydroxylation can be achieved using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), resulting in the formation of (4R,5S)-octane-1,4,5,8-tetrol. libretexts.orgyoutube.com Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis.

Reactions at the Hydroxyl Groups:

Oxidation: The primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids using a variety of reagents. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the dialdehyde, (Z)-oct-4-ene-1,8-dial. Stronger oxidizing agents, such as potassium permanganate or chromic acid, will lead to the formation of the corresponding dicarboxylic acid, (Z)-oct-4-ene-1,8-dioic acid.

| Transformation | Reagent(s) | Product |

| Epoxidation | mCPBA | (Z)-4,5-epoxyoctane-1,8-diol |

| Syn-Dihydroxylation | 1. OsO₄ 2. NaHSO₃/H₂O | (4R,5S)-octane-1,4,5,8-tetrol |

| Oxidation to Aldehyde | PCC | (Z)-oct-4-ene-1,8-dial |

| Oxidation to Carboxylic Acid | KMnO₄, heat | (Z)-oct-4-ene-1,8-dioic acid |

Incorporation into Macrocyclic Structures

This compound serves as a valuable precursor for the synthesis of macrocycles, which are of significant interest in host-guest chemistry and drug discovery. researchgate.net A powerful strategy for incorporating this diol into a macrocyclic framework is through ring-closing metathesis (RCM). oregonstate.edunih.govresearchgate.net

The synthesis typically begins with the derivatization of the terminal hydroxyl groups. For example, etherification of the diol with an omega-alkenyl halide, such as allyl bromide, yields a diene. This new, larger diene, which contains the original (Z)-oct-4-ene unit as an internal structural element, can then undergo an intramolecular RCM reaction catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst). This reaction forms a new double bond, closing the ring to generate a macrocyclic ether. The size of the resulting macrocycle can be precisely controlled by the length of the alkenyl chains attached in the initial derivatization step.

Synthesis of Enediyne Analogues and Related Scaffolds

The this compound framework is a potential starting point for the synthesis of enediyne analogues. Enediynes are a class of potent antitumor antibiotics characterized by a nine- or ten-membered ring containing a double bond and two triple bonds. nih.gov The biological activity of these molecules stems from their ability to undergo a Bergman cyclization to generate a highly reactive p-benzyne diradical, which can cleave DNA. researchgate.net

While direct conversion is complex, a plausible synthetic route involves the transformation of this compound into a key precursor, (Z)-oct-4-ene-2,6-diyne-1,8-diol. This could be achieved through a sequence of oxidation of the terminal alcohols to aldehydes, followed by a Corey-Fuchs or Seyferth-Gilbert homologation to install the terminal alkynes. This resulting enediyne diol can then be used as a building block in subsequent steps, such as condensation or macrocyclization reactions, to construct the full enediyne scaffold. scimarina.com The synthesis of these complex structures is a significant challenge in organic chemistry due to the reactivity and instability of the enediyne core.

Preparation of Chiral Ligands and Auxiliaries Based on the this compound Framework

Chiral ligands and auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereoselective formation of enantiomerically pure compounds. researchgate.netnih.gov The scaffold of this compound is well-suited for the development of C₂-symmetric ligands, a class of ligands that has proven highly effective in asymmetric catalysis. researchgate.netdocumentsdelivered.comwikipedia.org

Although this compound itself is achiral, its hydroxyl groups can be derivatized with chiral phosphine-containing groups or other coordinating moieties. The C₈ backbone provides a flexible yet defined spacer that positions the coordinating groups for effective metal chelation, creating a chiral environment around the metal center. The C₂ symmetry of the resulting ligand can reduce the number of possible transition states in a catalytic reaction, often leading to higher enantioselectivity. wikipedia.org

For example, reaction of the diol with chlorodiphenylphosphine (B86185) could yield a C₂-symmetric bis(phosphine) ligand. The flexibility of the octene backbone allows the ligand to adopt the necessary conformation to coordinate with a transition metal, making it a candidate for applications in asymmetric hydrogenation, allylic alkylation, or other metal-catalyzed transformations.

| Ligand Class | Example Structure | Potential Application |

| Chiral Diphosphine | (Z)-1,8-bis(diphenylphosphino)oct-4-ene | Asymmetric Hydrogenation |

| Chiral Diphosphite | Derived from reaction with a chiral phosphoramidite | Asymmetric Conjugate Addition |

| Chiral Auxiliary | Derivatized with a chiral controller | Asymmetric Alkylation |

Role of Z Oct 4 Ene 1,8 Diol in Polymer Science and Materials Research

Utilization as a Monomer in Polymerization Reactions

The two primary hydroxyl groups of (Z)-Oct-4-ene-1,8-diol allow it to act as a difunctional monomer, capable of being incorporated into polymer chains through reactions characteristic of alcohols, most notably esterification and urethane (B1682113) formation.

Synthesis of Polyesters and Polyurethanes

As a diol, this compound is a suitable monomer for producing both polyesters and polyurethanes through polycondensation reactions.

Polyesters : In polyester (B1180765) synthesis, the diol would be reacted with a dicarboxylic acid (or its derivative, like a diacyl chloride or diester) in a polycondensation reaction. The resulting polymer chain would feature repeating ester linkages, with the unsaturated eight-carbon segment from the diol incorporated directly into the backbone. The general reaction is as follows:

n HO-(CH₂)₃-CH=CH-(CH₂)₃-OH + n HOOC-R-COOH → [-O-(CH₂)₃-CH=CH-(CH₂)₃-O-CO-R-CO-]ₙ + 2n H₂O

The properties of the final polyester could be tuned by selecting different dicarboxylic acids (R group). Using bio-based diacids could lead to fully renewable unsaturated polyesters. researchgate.net

Polyurethanes : For polyurethane synthesis, the diol reacts with a diisocyanate in a polyaddition reaction. This reaction forms urethane linkages. In this context, this compound would typically function as a chain extender or as part of the soft segment, introducing flexibility and a reactive site (the double bond) into the material. mdpi.com The synthesis follows this general scheme:

n HO-(CH₂)₃-CH=CH-(CH₂)₃-OH + n OCN-R-NCO → [-O-(CH₂)₃-CH=CH-(CH₂)₃-O-CO-NH-R-NH-CO-]ₙ

The choice of diisocyanate (R group) is critical in determining the final properties of the polyurethane, such as rigidity and thermal stability. mdpi.com

Design and Construction of Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are materials where two or more polymer networks are intertwined. While direct studies on this compound in IPNs are not available, research on the structurally similar compound (Z)-oct-4-ene-2,6-diyne-1,8-diol highlights the potential of such molecules in this field. uni-halle.de In one study, this enediyne diol (a molecule with both a double bond and two triple bonds) was used as a precursor to form the second network within a pre-existing polyurethane (PU) structure, creating a semi-IPN. uni-halle.de

The process involved swelling the initial PU network with the enediyne diol monomer. Subsequently, a thermal trigger initiated a Bergman cyclization of the enediyne moiety, which generated radicals. These radicals then induced the polymerization of the diol, forming a rigid polyphenylene network intertwined with the original PU network. uni-halle.de This initiator-free method resulted in a semi-IPN with significantly improved mechanical properties and thermal stability compared to the original polyurethane. uni-halle.de This example demonstrates how the core structure of a C8 unsaturated diol can be leveraged to generate complex, high-performance polymer architectures.

Engineering of Bio-based Polymers

There is a significant drive in polymer science to develop materials from renewable resources to reduce dependence on fossil fuels. mdpi.com Diols are key building blocks for many classes of polymers, and significant research has focused on producing them from bio-based feedstocks like plant oils. researchgate.netacs.org Unsaturated diols such as cis-2-butene-1,4-diol (B44940) have been successfully derived from bio-based sources and used to prepare linear unsaturated polyesters. doi.org

This compound, with its C8 structure, is conceptually derivable from common fatty acids found in vegetable oils. Efficient catalytic processes, including olefin metathesis and ester hydrogenation, are established routes for converting plant oil derivatives into long-chain diols and other polymer monomers. acs.org The use of such a bio-derived unsaturated diol would allow for the engineering of bio-based polyesters or polyurethanes where the internal double bond can be used for further functionalization or cross-linking, adding value and performance to the sustainable material.

Cross-Linking Mechanisms and Polymer Network Formation

The internal double bond of this compound, when incorporated into a polymer backbone, provides a reactive site for cross-linking, which is the process of forming covalent bonds between polymer chains to create a three-dimensional network. This transformation can dramatically alter the material's properties, typically increasing its strength, stiffness, thermal stability, and solvent resistance.

Several cross-linking mechanisms could be employed:

Thiol-Ene Reactions : This "click" chemistry approach is highly efficient and can be initiated by UV light or radicals. It involves the reaction of a thiol group (-SH) with the alkene group (C=C) of the diol. researchgate.net If a multifunctional thiol (containing two or more -SH groups) is used, it can bridge multiple polymer chains together, leading to rapid and controlled network formation under mild conditions. researchgate.netnih.gov

Free-Radical Polymerization : The double bonds along the polymer chains can be cross-linked using conventional free-radical initiators (like peroxides) and heat. The initiator creates radicals that attack the double bonds, causing them to link with adjacent chains.

Vulcanization : Similar to the process used for rubber, sulfur-based cross-linking could potentially be used, although this is typically more effective for polymers with higher concentrations of unsaturation.

The density of cross-links, which can be controlled by the concentration of the diol in the initial polymer synthesis and the cross-linking conditions, would directly influence the final mechanical properties of the polymer network.

Influence of Unsaturated Diol Structure on Polymer Architecture

The specific molecular structure of this compound is expected to have a profound impact on the architecture and resulting properties of polymers derived from it.

Chain Flexibility : The eight-carbon aliphatic chain of the diol introduces significant flexibility into the polymer backbone compared to shorter-chain diols. This flexibility typically leads to lower glass transition temperatures (T_g) and increased elasticity in the resulting polymers.

Cis (Z) Stereochemistry : The cis configuration of the double bond introduces a "kink" or bend in the polymer chain. This disruption to linearity hinders efficient chain packing and reduces crystallinity. nih.gov Studies on other polymers have shown that cis isomers often result in amorphous materials or materials with low crystallinity, which are typically softer and more elastomeric compared to their highly crystalline trans counterparts. nih.govacs.org In some cases, cis-rich polymers have been found to exhibit higher thermal stability than their trans equivalents. acs.org The precise control of cis/trans stereochemistry is a known strategy for tuning material properties, allowing for the creation of soft elastomers from Z-isomers or stiff plastics from E-isomers using the same chemical constituents. bham.ac.uk

Internal Double Bond Position : The placement of the double bond at the 4-position means the flexible aliphatic segments on either side are of equal length ((CH₂)₃). This symmetry could influence crystallization behavior. The presence of the double bond also enhances the mechanical properties of some polyesters compared to their saturated analogues. For instance, polyesters made with cis-2-butene-1,4-diol have shown superior mechanical performance compared to those made with 1,4-butanediol. doi.org

The combination of these structural features makes this compound a monomer that is predisposed to forming flexible, amorphous, or semi-crystalline polymers with a reactive handle for post-polymerization modification.

Table 1: Predicted Influence of this compound Structural Features on Polymer Properties

| Structural Feature | Expected Influence on Polymer Properties | Rationale |

|---|---|---|

| Eight-Carbon Chain | Increased chain flexibility, lower glass transition temperature (T_g), potential for improved elasticity. | Longer aliphatic segments between functional groups allow for greater rotational freedom in the polymer backbone. |

| ***Cis* (Z) Double Bond** | Reduced crystallinity, lower melting temperature (T_m), potentially higher thermal stability and toughness. | The "kink" introduced by the cis bond disrupts linear chain packing, leading to a more amorphous structure. nih.govacs.org |

| Bifunctional Diol | Enables linear polymer formation through step-growth polymerization (polyesters, polyurethanes). | The two terminal hydroxyl groups act as reactive sites for forming ester or urethane linkages. mdpi.com |

| Internal Alkene Group | Provides a reactive site for cross-linking or functionalization. | The C=C double bond can undergo addition reactions (e.g., thiol-ene) to form networks or attach side groups. researchgate.net |

Mechanistic Studies and Catalysis Involving Z Oct 4 Ene 1,8 Diol

Investigations into Reaction Mechanisms of (Z)-Oct-4-ene-1,8-diol Transformations

While specific mechanistic studies exclusively focused on this compound are not extensively documented, the transformations it undergoes can be understood by analogy to similar unsaturated diols. Palladium-catalyzed reactions, in particular, offer insights into potential mechanistic pathways. For instance, transformations involving the hydroxyl groups in the presence of a palladium catalyst could proceed through a catalytic cycle involving oxidative addition, transmetalation (if a coupling partner is present), and reductive elimination.

A plausible transformation is the palladium-catalyzed intramolecular cyclization. The mechanism would likely commence with the coordination of the palladium(0) catalyst to the alkene moiety. Subsequently, one of the terminal hydroxyl groups could undergo oxidative addition to the palladium center, forming a palladium-hydride intermediate and a tethered alkoxide. This could be followed by migratory insertion of the alkene into the palladium-hydride or palladium-alkoxide bond, leading to a cyclic intermediate. The final step would be reductive elimination to yield a cyclic ether and regenerate the palladium(0) catalyst. The stereochemistry of the starting material, specifically the (Z)-configuration of the double bond, would play a crucial role in determining the stereochemistry of the resulting cyclic product.

Role of this compound as a Probe Molecule in Heterogeneous Catalysis

This compound has the potential to be a valuable probe molecule in heterogeneous catalysis for studying the selectivity of catalyst active sites. The presence of two distinct functional groups—the C=C double bond and the primary hydroxyl groups—allows for the investigation of catalyst preference for hydrogenation/oxidation of the alkene versus dehydration/oxidation of the alcohols.

For example, when passed over a supported metal catalyst, the product distribution can provide information about the catalyst's character:

Hydrogenation vs. Dehydration: A catalyst with high hydrogenation activity would favor the saturation of the C=C bond to yield octane-1,8-diol. Conversely, a catalyst with strong acidic sites would promote the dehydration of the alcohol groups.

Selective Oxidation: In the presence of an oxidant, a selective catalyst might oxidize the alcohol groups to aldehydes or carboxylic acids while leaving the alkene intact, or it could epoxidize the double bond without affecting the hydroxyl groups.

The geometric constraints of the (Z)-isomer can also be used to probe the steric requirements of catalyst active sites. The cis-configuration may influence how the molecule adsorbs onto the catalyst surface, potentially favoring certain reaction pathways over others compared to its (E)-isomer.

Catalytic Oxidation and Reduction Processes of the Alkene Moiety

The alkene moiety in this compound is susceptible to both catalytic oxidation and reduction.

Catalytic Reduction: The selective hydrogenation of the C=C double bond in the presence of the hydroxyl groups is a common transformation. This is typically achieved using heterogeneous catalysts under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity.

| Catalyst System | Expected Product | Reaction Type |

| Pd/C, H₂ | Octane-1,8-diol | Hydrogenation |

| Raney Ni, H₂ | Octane-1,8-diol | Hydrogenation |

| Rh/Al₂O₃, H₂ | Octane-1,8-diol | Hydrogenation |

The mechanism of hydrogenation on a metal surface generally involves the dissociative adsorption of hydrogen and the adsorption of the alkene. The adsorbed hydrogen atoms are then sequentially added across the double bond.

Catalytic Oxidation: The alkene can undergo several types of catalytic oxidation, including epoxidation and dihydroxylation.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using various oxidizing agents and catalysts. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can achieve this transformation. libretexts.org Catalytic systems often involve a metal catalyst and a terminal oxidant.

Dihydroxylation: The syn-dihydroxylation of the double bond to form a tetraol can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.org This reaction proceeds through a cyclic intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. libretexts.org

| Reagent/Catalyst | Expected Product | Reaction Type |

| m-CPBA | (Z)-4,5-epoxyoctane-1,8-diol | Epoxidation |

| OsO₄, NMO | Octane-1,4,5,8-tetraol | syn-Dihydroxylation |

| cold, dilute KMnO₄ | Octane-1,4,5,8-tetraol | syn-Dihydroxylation |

Catalytic Dehydration Pathways

The primary alcohol functional groups of this compound can undergo catalytic dehydration. This process is typically promoted by acid catalysts or metal oxides at elevated temperatures. The reaction can proceed via several pathways, including intramolecular and intermolecular reactions.

Intramolecular Dehydration (Cyclization): Acid-catalyzed intramolecular dehydration is a likely pathway, leading to the formation of a cyclic ether. Protonation of one of the hydroxyl groups by an acid catalyst creates a good leaving group (water). The other hydroxyl group can then act as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group in an SN2 or SN1-like fashion, resulting in the formation of a substituted oxepane (B1206615) (a seven-membered cyclic ether). The (Z)-configuration of the double bond will influence the conformational preference of the transition state and the stereochemistry of the final product.

Intermolecular Dehydration: Under certain conditions, intermolecular dehydration can occur, leading to the formation of polyethers. However, intramolecular cyclization is often favored, especially under dilute conditions.

Dehydration to Dienes: In a more complex transformation, it is conceivable that under forcing conditions with certain catalysts, such as some aluminosilicates, a combination of dehydration and rearrangement reactions could lead to the formation of conjugated or non-conjugated dienes. rsc.org However, this would likely require more drastic conditions than simple cyclization.

| Catalyst Type | Potential Product(s) | Pathway |

| Acid Catalyst (e.g., H₂SO₄, TsOH) | Substituted oxepane | Intramolecular Dehydration (Cyclization) |

| Metal Oxides (e.g., Al₂O₃, ZrO₂) | Substituted oxepane, unsaturated alcohols | Dehydration/Cyclization |

Advanced Analytical Techniques for Characterization of Z Oct 4 Ene 1,8 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of (Z)-Oct-4-ene-1,8-diol. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map the complete connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound provides key information about the number of different types of protons and their connectivity. The symmetry of the molecule simplifies the spectrum. The vinylic protons (=CH) are particularly diagnostic for the Z (cis) configuration, typically exhibiting a smaller coupling constant (J) compared to the corresponding E (trans) isomer. libretexts.org

Key Expected Resonances:

Vinylic Protons (H-4, H-5): These protons are expected to appear as a multiplet in the range of δ 5.3-5.5 ppm. The coupling constant between these two protons (³JH4-H5) is characteristically smaller for cis isomers, generally in the range of 6-14 Hz. libretexts.org

Methylene Protons adjacent to Hydroxyl (H-1, H-8): These protons are deshielded by the adjacent oxygen atom and are expected to resonate as a triplet around δ 3.6 ppm. usp.br

Allylic Protons (H-3, H-6): The protons on the carbons adjacent to the double bond typically appear as a multiplet around δ 2.1 ppm.

Methylene Protons (H-2, H-7): These protons are expected to appear as a multiplet in the range of δ 1.6-1.7 ppm.

Hydroxyl Protons (-OH): The chemical shift of the hydroxyl protons is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4, H-5 | 5.3 - 5.5 | Multiplet (t) | ³JH4-H5 ≈ 10 |

| H-1, H-8 | ~3.6 | Triplet (t) | ³JH1-H2 / ³JH8-H7 ≈ 6.5 |

| H-3, H-6 | ~2.1 | Multiplet (q) | |

| H-2, H-7 | 1.6 - 1.7 | Multiplet (p) | |

| -OH | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, only four distinct carbon signals are expected. The chemical shifts of the sp² hybridized carbons of the double bond are characteristic of alkenes. libretexts.org For Z isomers, the allylic carbons often show a slightly upfield shift compared to their trans counterparts due to steric effects. docbrown.info

Key Expected Resonances:

Vinylic Carbons (C-4, C-5): These carbons appear in the downfield region typical for alkenes, around δ 128-130 ppm. docbrown.info

Carbons adjacent to Hydroxyl (C-1, C-8): These carbons are deshielded by the oxygen and are expected around δ 62 ppm. libretexts.org

Allylic Carbons (C-3, C-6): These carbons are expected to resonate at approximately δ 27 ppm.

Methylene Carbons (C-2, C-7): These carbons are expected to appear furthest upfield, around δ 30 ppm.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4, C-5 | 128 - 130 |

| C-1, C-8 | ~62 |

| C-3, C-6 | ~27 |

| C-2, C-7 | ~30 |

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5 (and their symmetric counterparts), confirming the sequence of methylene groups leading to the double bond. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signal at ~3.6 ppm (H-1/H-8) would correlate with the carbon signal at ~62 ppm (C-1/C-8).

Interactive Table: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H ↔ ¹H | H-1 ↔ H-2 H-2 ↔ H-3 H-3 ↔ H-4 H-4 ↔ H-5 |

| HSQC | ¹H ↔ ¹³C (1-bond) | H-1/H-8 ↔ C-1/C-8 H-2/H-7 ↔ C-2/C-7 H-3/H-6 ↔ C-3/C-6 H-4/H-5 ↔ C-4/C-5 |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H-1 ↔ C-2, C-3 H-4 ↔ C-3, C-5, C-6 |

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. acs.orgacs.org For this compound, these methods confirm the presence of hydroxyl (-OH) groups and the carbon-carbon double bond (C=C).

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band for the O-H stretching vibration of the hydrogen-bonded alcohol groups, typically found in the 3200-3500 cm⁻¹ region. libretexts.org Other key absorptions include the sp³ C-H stretch just below 3000 cm⁻¹, the sp² C-H stretch just above 3000 cm⁻¹, and a strong C-O stretching band between 1000-1300 cm⁻¹. libretexts.orguc.edu The C=C stretching vibration for a cis-disubstituted alkene is expected in the 1640-1680 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C double bond stretch often gives a strong signal, making it easy to identify. nih.gov The C-H stretching vibrations are also clearly visible. nih.gov

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -OH | O-H Stretch (H-bonded) | 3200 - 3500 (Strong, Broad) | Weak |

| =C-H | C-H Stretch | 3000 - 3100 (Medium) | Medium |

| -C-H | C-H Stretch | 2850 - 3000 (Strong) | Strong |

| C=C | C=C Stretch (cis) | 1640 - 1680 (Medium) | Strong |

| -CH₂- | C-H Bend (Scissoring) | ~1465 (Medium) | Medium |

| C-O | C-O Stretch | 1000 - 1300 (Strong) | Medium |

| =C-H | C-H Bend (Out-of-plane) | 650 - 730 (Strong) | Weak |

Mass Spectrometric Analysis for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation patterns of the molecule. wikipedia.org For this compound (C₈H₁₆O₂), the expected molecular weight is approximately 144.21 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z 144 would be observed. The fragmentation of unsaturated alcohols is often characterized by several key pathways:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, leading to a significant peak at M-18 (m/z 126).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can occur, resulting in the loss of a CH₂OH radical (m/z 113) or the formation of a CH₂OH⁺ ion (m/z 31).

Allylic Cleavage: The bond beta to the double bond is prone to cleavage due to the stability of the resulting allylic cation or radical. This could lead to fragments from the cleavage of the C2-C3 or C6-C7 bonds.

Rearrangement Reactions: More complex fragmentation can occur through rearrangement processes, such as the McLafferty rearrangement, though this is more common in carbonyl compounds. wikipedia.org

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 144 | [C₈H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [C₈H₁₄O]⁺˙ | Loss of H₂O (M-18) |

| 113 | [C₇H₁₃O]⁺ | Alpha-cleavage (Loss of ·CH₂OH) |

| 97 | [C₆H₉O]⁺ | Loss of H₂O and C₂H₅· |

| 81 | [C₆H₉]⁺ | Allylic cleavage and subsequent losses |

| 31 | [CH₃O]⁺ | Alpha-cleavage (Formation of CH₂OH⁺) |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for determining the chemical purity of this compound and for separating it from its E (trans) isomer and other synthesis-related impurities.

Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds like octenediol. Using a polar capillary column (e.g., those with a polyethylene glycol or 'WAX' stationary phase), it is possible to separate the (Z)- and (E)-isomers. vurup.sk The retention times will differ due to the different shapes and polarities of the isomers. GC coupled with a Flame Ionization Detector (FID) allows for the quantification of purity by comparing the area of the main peak to the total area of all peaks. stackexchange.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful method for purity analysis and isomer separation. zju.edu.cnnih.gov Normal-phase HPLC can be effective, but reversed-phase HPLC is also commonly used. For challenging separations of geometric isomers, specialized columns can be employed. For instance, silica gel columns impregnated with silver ions (argentation chromatography) are known to effectively separate cis and trans alkenes based on the differential complexation of the silver ions with the double bond. researchgate.net HPLC allows for analysis and also for preparative separation to isolate the pure (Z)-isomer. nih.gov

Interactive Table: Comparison of Chromatographic Methods

| Technique | Principle | Typical Stationary Phase | Key Application | Advantages |

| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. | Polar (e.g., DB-WAX, Carbowax) | Purity assessment, quantification of Z/E ratio. | High resolution, speed, sensitivity (with FID/MS). |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between mobile and stationary phases. | Normal Phase (Silica), Reversed-Phase (C18), Argentated Silica | Purity assessment, preparative separation of isomers. | Versatile, non-destructive, suitable for less volatile derivatives. |

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the presence of two hydroxyl groups, derivatization is often a crucial step to increase the volatility and reduce the polarity of the analyte, leading to improved peak shape and resolution.

Derivatization: Silylation is a common derivatization technique for diols, where the hydroxyl groups are converted to trimethylsilyl (TMS) ethers using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogens on the hydroxyl groups, minimizing interactions with the stationary phase of the GC column and preventing peak tailing. brjac.com.br

Column Selection and Separation: The choice of GC column is critical for the effective separation of this compound from its isomers (e.g., the (E)-isomer) and other impurities. Both polar and non-polar capillary columns can be utilized.

Polar Columns: Columns with stationary phases like polyethylene glycol (e.g., Carbowax type) are often the first choice for analyzing polar compounds like diols. Modified polyethylene glycol phases that incorporate acidic functional groups can act as tailing inhibitors for hydroxylated analytes. These columns separate compounds based on their polarity and boiling point.

Non-Polar Columns: Non-polar columns, such as those with poly(dimethylsiloxane) stationary phases, separate analytes primarily based on their boiling points. While interaction with the polar diol is weaker, these columns can still provide effective separation, especially after derivatization.

High-Polarity Columns: For the separation of geometric isomers like cis and trans unsaturated compounds, high-polarity cyanopropyl-based columns are particularly effective. phenomenex.com

Detection: A Flame Ionization Detector (FID) is commonly used for the quantitative analysis of organic compounds like this compound, offering high sensitivity and a wide linear range. For definitive identification, a Mass Spectrometer (MS) is coupled with the GC (GC-MS), providing mass spectra that can confirm the molecular weight and fragmentation pattern of the analyte and its derivatives.

Research Findings: Studies on the GC analysis of various diols and unsaturated fatty acid methyl esters (FAMEs) provide insights into the expected chromatographic behavior of this compound. The retention time is influenced by the column's stationary phase, temperature program, and carrier gas flow rate. shimadzu.com The separation of cis and trans isomers is a well-established application of capillary GC, with the cis isomer often having a slightly different retention time than the trans isomer on suitable columns. nih.gov

Below is a representative data table illustrating the expected GC-MS results for the TMS-derivatized this compound.

| Compound | Column Type | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound (TMS derivative) | DB-5ms (30m x 0.25mm, 0.25µm) | 12.5 | 73, 103, 129, M-15, M-90 |

| (E)-Oct-4-ene-1,8-diol (TMS derivative) | DB-5ms (30m x 0.25mm, 0.25µm) | 12.7 | 73, 103, 129, M-15, M-90 |

Gel Permeation Chromatography (GPC) for Polymer Analysis

Gel permeation chromatography, also known as size-exclusion chromatography (SEC), is an indispensable technique for characterizing polymers. When this compound is used as a monomer to synthesize polyesters or other polymers, GPC is employed to determine the molecular weight distribution of the resulting polymer. phenomenex.com

Principle of Separation: GPC separates molecules based on their hydrodynamic volume in solution. mtoz-biolabs.com The analysis is performed on a column packed with porous gel particles. Larger polymer chains cannot enter the smaller pores and thus have a shorter path through the column, eluting first. Smaller molecules can penetrate more of the pores, leading to a longer retention time.

Instrumentation and Experimental Conditions: A typical GPC system consists of a pump, an injector, a set of columns, and a detector. mtoz-biolabs.com For polyesters derived from this compound, which are typically soluble in organic solvents, tetrahydrofuran (THF) or chloroform is commonly used as the mobile phase. mdpi.com The columns are chosen based on the expected molecular weight range of the polymer. A refractive index detector is the most common detector for GPC as its response is proportional to the concentration of the polymer.

Data Analysis: The primary outcome of a GPC analysis is a chromatogram showing the distribution of molecular sizes. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene), the chromatogram can be converted into a molecular weight distribution curve. From this curve, several important parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, where all chains have the same length.

Research Findings: GPC is extensively used to characterize unsaturated polyester (B1180765) resins. tandfonline.comresearchgate.net Research has demonstrated the utility of GPC in monitoring the progress of polymerization reactions and in understanding how reaction conditions affect the final molecular weight and PDI of the polymer. whiterose.ac.uk For polyesters synthesized from diols, GPC analysis confirms the formation of high molecular weight polymers and provides crucial information about their molecular weight characteristics. acs.org

Below is a data table summarizing typical GPC results for a polyester synthesized from this compound and a dicarboxylic acid.

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polyester A | 8,500 | 15,300 | 1.8 |

| Polyester B | 12,200 | 25,620 | 2.1 |

Biocatalytic and Biomimetic Approaches in Z Oct 4 Ene 1,8 Diol Research

Enzymatic Synthesis of Unsaturated Diols and Related Compounds

The direct application of isolated or immobilized enzymes offers a high degree of control and specificity in chemical transformations. For the synthesis of unsaturated diols such as (Z)-oct-4-ene-1,8-diol, lipases and oxidoreductases are of particular interest.

Lipases (triacylglycerol hydrolases) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. In the context of diol synthesis, they are primarily investigated for the synthesis of polyesters where diols are key monomers. While direct lipase-catalyzed synthesis of this compound is not extensively documented, the principles of lipase-catalyzed reactions with other unsaturated diols and dicarboxylic acids provide a strong foundation for its potential synthesis.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the polycondensation of various diols with dicarboxylic acids to form polyesters. These reactions can be performed under solvent-free conditions, which is a significant advantage from a green chemistry perspective. The enzymatic approach often avoids the need for harsh catalysts and high temperatures typically required in conventional polyester (B1180765) synthesis. Research has shown that lipases can accommodate unsaturated building blocks without causing undesirable crosslinking.

Table 1: Examples of Lipase-Catalyzed Polyesterification with Unsaturated Monomers

| Diol | Dicarboxylic Acid/Ester | Lipase | Key Findings |

|---|---|---|---|

| 1,4-Butanediol | Fumaric acid | Candida antarctica Lipase B | Successful synthesis of unsaturated polyesters. |

| 1,6-Hexanediol | Itaconic acid | Candida antarctica Lipase B | Production of polyesters with pendant vinyl groups. nih.gov |

These studies demonstrate the feasibility of using lipases to incorporate unsaturated diols into polymer chains. A hypothetical lipase-catalyzed esterification of this compound with a dicarboxylic acid could be a viable route for producing novel unsaturated polyesters.

Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions. Within this class, cytochrome P450 monooxygenases are particularly relevant for the synthesis of diols. These enzymes are capable of introducing hydroxyl groups into non-activated carbon-hydrogen bonds with high regio- and stereoselectivity.

The biosynthesis of α,ω-diols from fatty acids and alkanes often involves cytochrome P450 enzymes. For instance, engineered E. coli expressing cytochrome P450 monooxygenase from Acinetobacter sp. has been used for the production of 1,8-octanediol (B150283) from octane (B31449). mdpi.com This process involves the terminal hydroxylation of octane at both ends. While this example yields a saturated diol, the substrate scope of some P450 enzymes includes unsaturated fatty acids. mdpi.com This suggests the potential for developing an oxidoreductase-based system for the di-hydroxylation of an octene precursor to yield an unsaturated diol like this compound.

2 R-CH₃ + 2 O₂ + 2 NADPH + 2 H⁺ → HOCH₂(CH₂)nCH₂OH + 2 H₂O + 2 NADP⁺

Research into the directed evolution of P450 monooxygenases could further tailor their substrate specificity and catalytic efficiency towards the synthesis of specific unsaturated diols.

Microbial Transformations and Fermentative Production of Diols

Utilizing whole microbial cells as biocatalysts offers several advantages, including the presence of native cofactor regeneration systems and the potential for multi-step synthesis within a single organism. The microbial production of various diols, such as 1,3-propanediol (B51772) and 1,4-butanediol, from renewable feedstocks like glucose and glycerol (B35011) is well-established. nih.govcofc.edu

While the direct fermentative production of this compound has not been reported, research on the microbial production of medium-chain-length α,ω-diols provides valuable insights. rug.nl Engineered microbial strains, often E. coli or yeast, are typically used as cell factories. nih.gov The biosynthetic pathways are constructed by introducing heterologous genes encoding for the necessary enzymes.

For example, a potential pathway for the production of a C8 diol could start from cellular fatty acid biosynthesis, leading to an 8-carbon fatty acid intermediate. This intermediate could then be acted upon by a desaturase to introduce the double bond, followed by terminal hydroxylations catalyzed by a P450 monooxygenase and subsequent reduction of the carboxylic acid group.

Table 2: Key Considerations in Microbial Diol Production

| Factor | Description | Relevance to this compound |

|---|---|---|

| Host Organism | Typically E. coli or S. cerevisiae due to well-established genetic tools. | A suitable host would need to tolerate the potential toxicity of the unsaturated diol. |

| Precursor Supply | Engineering central carbon metabolism to enhance the flux towards C8 intermediates. | Efficient production would require optimization of the fatty acid synthesis pathway. |

| Enzyme Selection | Identifying and expressing efficient desaturases, hydroxylases, and reductases. | The choice of enzymes would be critical for the specific double bond position and stereochemistry. |

| Process Optimization | Optimizing fermentation conditions such as pH, temperature, and nutrient feeding. | Maximizing titer, yield, and productivity through controlled fermentation. |

Challenges in the microbial production of this compound would include the potential toxicity of the product to the host organism and the precise control over the position and stereochemistry of the double bond.

Biosynthetic Pathway Elucidation of Related Natural Products (if applicable to specific precursors/derivatives)

The study of natural product biosynthesis can provide valuable blueprints for the development of novel biocatalytic routes. While no natural products containing this compound as a core structure are prominently known, the biosynthesis of other unsaturated diols and related compounds offers important precedents.

For example, the biosynthesis of R-5(Z)-octene-1,3-diol has been studied in apples. This compound is believed to be generated through the β-oxidation of linoleic acid. This pathway involves lipoxygenase-derived metabolites and suggests that complex unsaturated diols can be synthesized in plants from common fatty acid precursors.

The general principles of fatty acid synthesis and modification in plants and microorganisms are well understood. The biosynthesis of unsaturated fatty acids involves a series of desaturase enzymes that introduce double bonds at specific positions in the acyl chain. The elucidation of these pathways can inspire the design of synthetic biological systems for the production of custom-designed unsaturated diols.

Chemo-Enzymatic Hybrid Synthesis Strategies

Chemo-enzymatic synthesis combines the advantages of both chemical and biocatalytic methods to create efficient and selective reaction cascades. Enzymes are often used for steps that are challenging to achieve with high selectivity using traditional chemistry, such as asymmetric transformations or reactions at specific functional groups.

A potential chemo-enzymatic strategy for the synthesis of this compound could involve the following steps:

Chemical Synthesis: A chemical method, such as the Wittig reaction, could be used to establish the (Z)-double bond at the C4 position of a suitable precursor with terminal functional groups amenable to enzymatic conversion.

Enzymatic Transformation: An enzymatic step, for instance, using a lipase for the selective hydrolysis of terminal ester groups or an oxidoreductase for the hydroxylation of terminal methyl groups, could then be employed to generate the final diol.